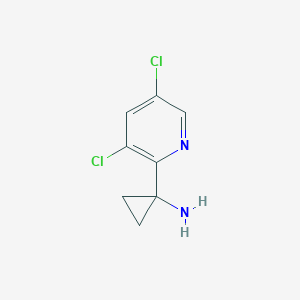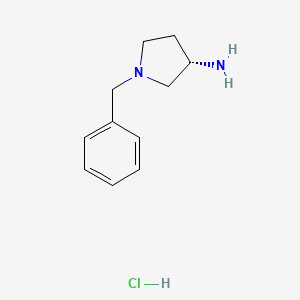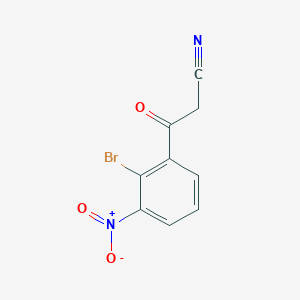
2-Bromo-3-nitrobenzoylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-nitrobenzoylacetonitrile is an organic compound with the molecular formula C9H5BrN2O3 It is a derivative of benzoylacetonitrile, where the benzene ring is substituted with bromine and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-nitrobenzoylacetonitrile typically involves the bromination and nitration of benzoylacetonitrile. One common method includes the following steps:
Bromination: Benzoylacetonitrile is treated with bromine in the presence of a catalyst such as iron powder.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reagents are added in a controlled manner, and the reaction mixture is continuously monitored to maintain optimal conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-nitrobenzoylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoylacetonitriles with various functional groups.
Reduction: The major product is 2-Bromo-3-aminobenzoylacetonitrile.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-nitrobenzoylacetonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-3-nitrobenzoylacetonitrile involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-nitrobenzoic acid: Similar in structure but with a carboxylic acid group instead of the acetonitrile group.
3-Bromo-2-nitrobenzaldehyde: Contains an aldehyde group instead of the acetonitrile group.
2-Bromo-3-nitrobenzyl alcohol: Features a hydroxyl group in place of the acetonitrile group.
Uniqueness
2-Bromo-3-nitrobenzoylacetonitrile is unique due to the presence of both bromine and nitro groups on the benzene ring, along with the acetonitrile group
Eigenschaften
Molekularformel |
C9H5BrN2O3 |
|---|---|
Molekulargewicht |
269.05 g/mol |
IUPAC-Name |
3-(2-bromo-3-nitrophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrN2O3/c10-9-6(8(13)4-5-11)2-1-3-7(9)12(14)15/h1-3H,4H2 |
InChI-Schlüssel |
KEKNIEVOPDEDQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


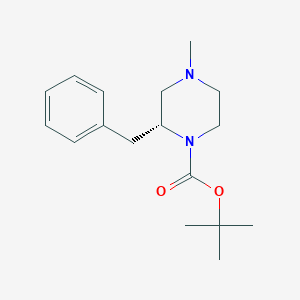
![(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene](/img/structure/B12839259.png)

![5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)
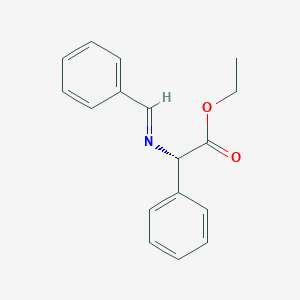
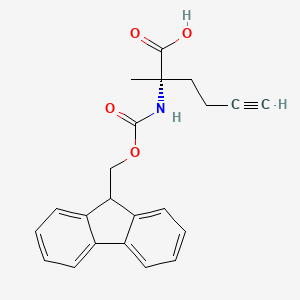
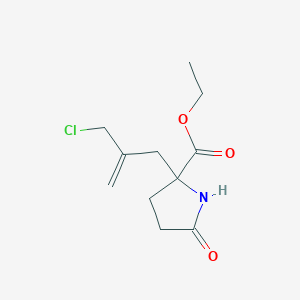

![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)


